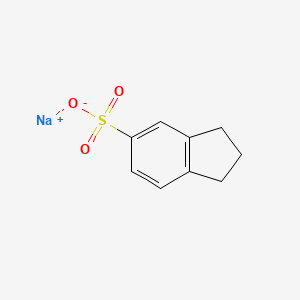

Indane-5-sulfonic acid, sodium salt

Description

Contextualization within the Field of Organosulfur Chemistry and Aromatic Sulfonates

Organosulfur chemistry is a broad field dedicated to the study of the synthesis and properties of organic compounds containing sulfur. wikipedia.org These compounds are vital in nature and industry, appearing in essential amino acids like cysteine and methionine, as well as in pharmaceuticals such as penicillin and sulfa drugs. wikipedia.org Within this domain, sulfonic acids (R−S(=O)₂−OH) and their salts, known as sulfonates (R−S(=O)₂−O⁻), represent a significant class. wikipedia.orgwikipedia.org Sulfonic acids are typically strong acids, and their corresponding sulfonate anions are stable, often colorless, and soluble in water. wikipedia.org

Aromatic sulfonates are a specific subgroup where the sulfo group is attached to an aromatic ring. These compounds are crucial as intermediates in the production of dyes and pharmaceuticals. wikipedia.org They are also used as detergents and in water softening technologies through ion-exchange resins. wikipedia.org The formation of aromatic sulfonates has also been observed in atmospheric chemistry, where they can be formed from anthropogenic volatile organic compounds. nih.govacs.org Indane-5-sulfonic acid, sodium salt, as an aromatic sulfonate, is a clear example of this class, combining a hydrocarbon framework with the characteristic sulfonate functional group. chem960.com

Overview of Indane Scaffold Significance in Chemical Synthesis and Materials Science

A "scaffold" in chemistry refers to a core molecular structure upon which various functional groups can be attached to create a diverse range of new molecules. mdpi.com These scaffolds provide a foundational framework for developing molecules with specific functions. mdpi.com The overarching goal in using scaffolds is often to create biocomposites that can support cell attachment and growth, essentially mimicking the natural extracellular matrix (ECM) on a temporary basis. youtube.com

The indane scaffold, which is the core of this compound, is a privileged structure in medicinal chemistry and materials science. A privileged structure is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. For instance, the indane scaffold is a key component in the design of novel bioactive molecules with potential anticancer activity. nih.gov Researchers have synthesized hybrid molecules incorporating the indane structure to target cancer cell lines, demonstrating its utility in creating potent therapeutic agents. nih.gov In materials science, the rigidity and defined three-dimensional structure of scaffolds like indane are crucial for creating materials with specific mechanical and physicochemical properties for applications such as tissue engineering. numberanalytics.comnih.gov The incorporation of functional groups, such as the sulfonate group in this compound, can further tailor the properties of these materials, for example, by enhancing water solubility. wikipedia.org

Historical Development and Evolution of Indane Sulfonation Methodologies

Aromatic sulfonation is a fundamental electrophilic aromatic substitution reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid (–SO₃H) group. wikipedia.org Historically, the most common method involves heating an aromatic compound with concentrated sulfuric acid. wikipedia.orgbritannica.com

C₆H₆ + H₂SO₄ → C₆H₅SO₃H + H₂O wikipedia.org

To improve reaction efficiency and drive the equilibrium forward, dehydrating agents like thionyl chloride or the use of sulfur trioxide (SO₃), the actual electrophile, are employed. wikipedia.org Chlorosulfuric acid is another effective sulfonating agent. wikipedia.org An important characteristic of aromatic sulfonation is its reversibility; the sulfonic acid group can be removed by heating in dilute aqueous acid, a property useful for protecting or directing other substitutions on the aromatic ring. wikipedia.org

Over the years, more specialized methods have been developed. The Piria reaction (1851) involves treating nitrobenzene (B124822) with a metal bisulfite to achieve both reduction of the nitro group and sulfonation. wikipedia.org The Tyrer sulfonation process (1917) was a technological advancement that involved passing benzene (B151609) vapor through hot sulfuric acid to achieve a high yield. wikipedia.org Modern methods continue to evolve, focusing on milder conditions and greater selectivity. For instance, processes using sulfur trioxide complexed with a Lewis base in a halogenated solvent have been developed to produce highly pure sulfonated products. google.com While specific historical accounts detailing the first sulfonation of indane are not widely documented, the synthesis of Indane-5-sulfonic acid and its sodium salt would have followed these general principles of aromatic sulfonation, applying them to the indane ring system. wikipedia.orgbritannica.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 51591-60-7 chem960.com |

| Molecular Formula | C₉H₉NaO₃S |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | sodium;2,3-dihydro-1H-indene-5-sulfonic acid |

| Density | 1.402 g/cm³ |

| Topological Polar Surface Area | 62.8 Ų chem960.com |

| Hydrogen Bond Donor Count | 1 chem960.com |

| Hydrogen Bond Acceptor Count | 3 chem960.com |

| Rotatable Bond Count | 1 chem960.com |

| Complexity | 278 chem960.com |

| Covalently-Bonded Unit Count | 2 chem960.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H9NaO3S |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

sodium;2,3-dihydro-1H-indene-5-sulfonate |

InChI |

InChI=1S/C9H10O3S.Na/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3H2,(H,10,11,12);/q;+1/p-1 |

InChI Key |

YEBCHRMXXLPGQR-UHFFFAOYSA-M |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Indane 5 Sulfonic Acid, Sodium Salt

Sulfonation of Indene (B144670) Precursors

The journey to indane-5-sulfonic acid, sodium salt begins with the sulfonation of an appropriate precursor, typically indane itself. This reaction is a cornerstone of aromatic chemistry, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org

Direct Sulfonation Reactions of Indene with Sulfuric Acid and Related Reagents

The direct sulfonation of indane is commonly achieved using concentrated sulfuric acid or fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide). youtube.comucalgary.ca In this reaction, the electrophile is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, which is generated in the highly acidic medium. youtube.commasterorganicchemistry.com The reaction proceeds as the π-electrons of the indane's aromatic ring attack the electrophilic sulfur atom of the SO₃ molecule. ucalgary.ca This initial attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.comkhanacademy.org A weak base, such as the HSO₄⁻ ion or a water molecule, then abstracts a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding indane sulfonic acid. youtube.comkhanacademy.org

To drive the reaction towards the product, dehydrating agents can be employed to remove the water formed during the reaction. wikipedia.org

Regioselective Sulfonation Strategies for Predominant Indane-5-sulfonic Acid Formation

The substitution pattern on the indane ring is crucial, and achieving regioselectivity for the 5-position is a key challenge. The position of the incoming sulfonic acid group is directed by the electronic and steric effects of the substituents already present on the aromatic ring. In the case of indane, the alkyl portion of the molecule is an ortho-, para-directing group. Therefore, sulfonation is expected to occur at positions ortho or para to the fused aliphatic ring. This generally leads to a mixture of isomers, with the 5-sulfonic acid (para-substituted) and the 4-sulfonic acid (ortho-substituted) being the major products.

To enhance the formation of the desired indane-5-sulfonic acid, specific strategies can be employed. The choice of sulfonating agent and reaction conditions can influence the isomer distribution. For instance, using a milder sulfonating agent or controlling the reaction temperature can favor the thermodynamically more stable para-product over the kinetically favored ortho-product. Recent advancements in catalysis have also explored the use of Brønsted acidic ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride, which can promote regioselective sulfonation under milder conditions. organic-chemistry.org

Optimization of Reaction Parameters for Yield and Selectivity Enhancement

Optimizing reaction parameters is critical for maximizing the yield and selectivity of indane-5-sulfonic acid. Key parameters include the molar ratio of reactants, reaction temperature, and reaction time.

| Parameter | Effect on Reaction | Optimized Conditions (General) |

| Molar Ratio | The ratio of indane to the sulfonating agent affects the extent of sulfonation and the formation of di-sulfonated byproducts. | An excess of the sulfonating agent is often used to ensure complete conversion of the indane. However, a very large excess can lead to the formation of unwanted byproducts. |

| Temperature | Temperature influences both the reaction rate and the isomer distribution. Higher temperatures generally increase the reaction rate but can also lead to the formation of the thermodynamically favored isomer and potential side reactions. | Lower temperatures may favor the kinetically controlled product. Precise temperature control is essential for achieving the desired regioselectivity. |

| Reaction Time | The duration of the reaction needs to be sufficient to allow for the completion of the sulfonation. | Prolonged reaction times can sometimes lead to the rearrangement of isomers or the formation of decomposition products. |

For example, in the sulfonation of similar aromatic compounds, it has been shown that careful control of these parameters can significantly improve the outcome of the reaction. researchgate.net

Post-Sulfonation Processing and Conversion to the Sodium Salt

Following the sulfonation reaction, a series of work-up procedures are necessary to isolate and purify the desired this compound.

Neutralization Procedures for Indene-Sulfonic Acid Mixtures

The reaction mixture from the sulfonation step is highly acidic and contains the indane sulfonic acid isomers along with excess sulfuric acid. Neutralization is a critical step to convert the sulfonic acid into its more stable and easily isolable sodium salt. This is typically achieved by carefully adding a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to the reaction mixture. The neutralization reaction is exothermic and must be controlled to prevent overheating, which could lead to product degradation.

Precipitation and Isolation Techniques for this compound

Once neutralized, the sodium salt of indane-5-sulfonic acid can be isolated from the reaction mixture. Due to its ionic nature, the sodium salt is generally soluble in water but less soluble in organic solvents. The difference in solubility between the desired product and the inorganic salts (like sodium sulfate) formed during neutralization is exploited for separation.

One common technique is to precipitate the this compound by adding a non-solvent in which it is insoluble, or by concentrating the aqueous solution to induce crystallization. The precipitated solid is then collected by filtration, washed to remove impurities, and dried to yield the final product. The purity of the isolated salt can be assessed using various analytical techniques.

Refinement and Purification Methodologies for Crystalline this compound

The purification of this compound to a crystalline form is crucial for its use in various applications, ensuring high purity and the removal of inorganic salts and other byproducts from the synthesis stage. The primary method for purification is crystallization, which leverages the differential solubility of the desired compound and its impurities in a given solvent or solvent system at varying temperatures.

A general technique involves dissolving the crude sodium indane-5-sulfonate in a suitable solvent at an elevated temperature to create a saturated solution. youtube.com Subsequent slow cooling of the solution decreases the solubility of the salt, leading to its crystallization. youtube.com Impurities, which are present in smaller quantities, remain dissolved in the mother liquor. The choice of solvent is critical; an ideal solvent will dissolve the compound readily at high temperatures but poorly at low temperatures. For sulfonated aromatic compounds, which are often soluble in polar solvents, a mixed solvent system can be effective. youtube.com This might involve dissolving the compound in a solvent in which it is highly soluble (e.g., water or methanol) and then adding a second solvent in which it is less soluble to induce precipitation. youtube.comresearchgate.net

After crystallization, the crystals are separated from the mother liquor by filtration. To remove any remaining impurities adhering to the crystal surface, a washing step is employed. This is typically done with a cold solvent, the same one used for crystallization, to minimize the dissolution of the product. The purified crystals are then dried to remove any residual solvent.

For sulfonated organic compounds, which may contain inorganic salt impurities, techniques such as solid-phase extraction (SPE) can be employed. researchgate.net SPE using a C18 cartridge can be a viable method for purification, where the sulfonated compound is retained on the stationary phase while inorganic salts are washed away. researchgate.net Elution with a suitable solvent system, such as a methanol/water mixture, would then yield the purified product. researchgate.net

The table below outlines a general procedure for the refinement of this compound.

| Step | Procedure | Purpose | Key Considerations |

| 1. Dissolution | The crude sodium indane-5-sulfonate is dissolved in a minimal amount of hot solvent (e.g., water, methanol, or a mixture). | To create a saturated solution of the target compound. | The solvent should be chosen based on the solubility profile of the compound and impurities. |

| 2. Crystallization | The hot solution is allowed to cool slowly to room temperature, and then possibly further cooled in an ice bath. | To induce the formation of pure crystals of the target compound as its solubility decreases. | Slow cooling promotes the formation of larger, purer crystals. |

| 3. Filtration | The crystallized solid is separated from the mother liquor using vacuum filtration. | To isolate the purified solid product. | The mother liquor contains the majority of the soluble impurities. |

| 4. Washing | The collected crystals are washed with a small amount of cold solvent. | To remove any remaining mother liquor and adsorbed impurities from the crystal surface. | Using a cold solvent minimizes the loss of the desired product. |

| 5. Drying | The purified crystals are dried in an oven or under vacuum to remove residual solvent. | To obtain the final, pure, and stable crystalline product. | The drying temperature should be below the decomposition point of the compound. |

Alternative Synthetic Approaches to Indane Sulfonates

While direct sulfonation remains a common method, research into alternative synthetic pathways for indane sulfonates is driven by the need for milder reaction conditions, improved regioselectivity, and more sustainable processes.

Indirect sulfonation methods offer alternatives to the direct use of strong sulfonating agents, potentially leading to cleaner reactions with fewer byproducts. These methods often involve the introduction of a sulfur-containing functional group that is subsequently converted to a sulfonic acid.

One such approach is the oxidation of thiols or disulfides. ajgreenchem.com An appropriately substituted indane-thiol could be oxidized to the corresponding sulfonic acid. This multi-step process allows for greater control over the position of the sulfonate group.

Another indirect route involves the reaction of an aryl halide with a sulfite (B76179), or the conversion of a diazonium salt into a sulfonic acid. scispace.com For instance, an amino-indane could be diazotized and then reacted with a sulfite source in the presence of a copper catalyst (a variation of the Sandmeyer reaction) to introduce the sulfonic acid group.

The following table summarizes some indirect sulfonation strategies.

| Starting Material | Key Transformation | Reagents | Product |

| Indane-thiol | Oxidation | Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) | Indane-sulfonic acid |

| Amino-indane | Diazotization followed by sulfitation | 1. Sodium nitrite, acid2. Sodium sulfite, copper catalyst | Indane-sulfonic acid |

| Indane-halide | Nucleophilic substitution | Sodium sulfite | Indane-sulfonic acid |

Enzymatic or biocatalytic methods are gaining significant interest as they offer mild reaction conditions, high selectivity, and a reduced environmental footprint compared to traditional chemical synthesis. nih.gov Sulfotransferases (STs) are enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule. nih.govnih.gov

Research has shown that arylsulfate sulfotransferases (ASSTs) can catalyze the sulfation of a diverse range of phenolic and aliphatic alcohols. nih.govnih.gov This suggests the potential for using these enzymes to sulfonate hydroxy-indane derivatives. The development of multi-enzyme cascade systems for the in situ generation of the expensive PAPS cofactor is a key area of research to make these biocatalytic processes more economically viable. frontiersin.org

Laccase, another type of enzyme, has been used in the synthesis of sulfonated polyaniline, demonstrating the potential of enzymatic approaches for modifying aromatic structures with sulfonate groups, even in cases where chemical methods are challenging. nih.gov

The table below highlights key aspects of enzymatic sulfonation.

| Enzyme Class | Substrate Type | Key Advantage | Challenges |

| Sulfotransferases (STs) | Hydroxy-indanes | High regio- and chemo-selectivity, mild reaction conditions. nih.gov | Dependence on the expensive PAPS cofactor. frontiersin.org |

| Laccases | Aniline derivatives (potential for amino-indanes) | Can overcome challenges associated with less reactive monomers. nih.gov | Substrate scope for indane derivatives needs to be explored. |

The principles of green chemistry are increasingly being applied to the synthesis of sulfonated aromatic compounds to minimize environmental impact. This includes the use of safer reagents and solvents, improving energy efficiency, and reducing waste.

One approach is the use of solid-supported catalysts, such as silica-supported perchloric acid (SiO2/HClO4) or potassium bisulfate (SiO2/KHSO4), which can be easily recovered and reused. ajgreenchem.com These catalysts have been shown to be effective for the sulfonation of aromatic compounds using sodium bisulfite, with reactions being significantly accelerated by microwave irradiation, reducing reaction times from hours to minutes. ajgreenchem.com

The use of sulfur trioxide (SO3) in liquid sulfur dioxide (SO2) at low temperatures is another sustainable alternative to traditional sulfonation with oleum. researchgate.net This method can lead to high yields and purity with minimal waste, as the SO2 solvent can be evaporated and recycled. researchgate.net Microreactor technology is also being explored for sulfonations with SO3, offering better control over highly exothermic reactions. researchgate.net

Ionic liquids are being investigated as both catalysts and solvents for various organic reactions, including those for the synthesis of indane derivatives. researchgate.netnih.gov Their low volatility and potential for recyclability make them attractive from a green chemistry perspective. researchgate.net Furthermore, the development of highly efficient sulfonation reagents based on sulfonated imidazolium salts that can be recycled presents a promising avenue for upgrading aromatic polymer waste. digitellinc.com

The following table summarizes some green chemistry approaches in sulfonation.

| Green Chemistry Approach | Example | Advantages |

| Reusable Catalysts | Silica-supported acids (e.g., SiO2/KHSO4) ajgreenchem.com | Easy separation and reuse, reduced waste. |

| Alternative Solvents | Liquid SO2 researchgate.net | High product purity, solvent recyclability. |

| Energy Efficiency | Microwave-assisted synthesis ajgreenchem.com | Drastically reduced reaction times. |

| Safer Reagents | Recyclable sulfonated imidazolium salts digitellinc.com | High efficiency, potential for waste valorization. |

Chemical Transformations and Derivatization Chemistry of Indane 5 Sulfonic Acid, Sodium Salt

Reactions Involving the Sulfonic Acid Functionality

The sulfonate group is a versatile functional handle that can be converted into several other important sulfur-containing functionalities, most notably sulfonyl chlorides, sulfonamides, and sulfonate esters.

The conversion of sodium indane-5-sulfonate to its corresponding sulfonyl chloride is a key step that opens the door to a wide array of subsequent chemical transformations. This conversion is typically achieved by treating the sodium salt with a strong chlorinating agent. Thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is a common reagent for this purpose. nih.gov The reaction proceeds by converting the sulfonate salt into a more reactive intermediate, which is then displaced by a chloride ion.

The resulting product, indane-5-sulfonyl chloride, is a solid at room temperature and serves as the primary precursor for the synthesis of sulfonamides and sulfonate esters. sigmaaldrich.com

Table 1: Physical and Chemical Properties of Indane-5-sulfonyl Chloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 52205-85-3 | sigmaaldrich.com |

| Molecular Formula | C₉H₉ClO₂S | sigmaaldrich.com |

| Molecular Weight | 216.68 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 45-50 °C | sigmaaldrich.com |

Esterification: Sulfonate esters are readily synthesized from indane-5-sulfonyl chloride by reaction with various alcohols in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the HCl byproduct. google.com This method allows for the introduction of a wide range of alkyl or aryl groups.

An alternative method involves the direct esterification of the sulfonic acid. For example, sulfonic acids can be converted to their methyl or ethyl esters by reacting them with trimethyl orthoformate or triethyl orthoformate, respectively. mdma.ch This reaction is often efficient and can be selective for the sulfonic acid group even in the presence of other sensitive functionalities like phenols. mdma.ch

Table 2: Representative Esterification Reactions

| Alcohol | Product |

|---|---|

| Methanol | Methyl indane-5-sulfonate |

| Ethanol | Ethyl indane-5-sulfonate |

Amidation: The reaction of indane-5-sulfonyl chloride with ammonia (B1221849), primary amines, or secondary amines provides the corresponding sulfonamides. nih.gov These compounds are of significant interest in medicinal chemistry. The reaction is typically carried out in a suitable solvent, with an excess of the amine or an added base to scavenge the generated HCl. The product resulting from the reaction with ammonia is indane-5-sulfonamide. nih.gov

Aromatic sulfonation is a notable example of a reversible electrophilic aromatic substitution reaction. openochem.orglibretexts.org The sulfonic acid group can be removed from the aromatic ring by heating the aryl sulfonic acid in the presence of a dilute aqueous acid, such as sulfuric or hydrochloric acid. wikipedia.orgnumberanalytics.comresearchgate.net This process, known as desulfonation, shifts the equilibrium back towards the starting materials—the arene and sulfuric acid. libretexts.orgwikipedia.org

The reaction mechanism is the microscopic reverse of sulfonation. vaia.com It involves the protonation of the aromatic ring, typically at the carbon atom bearing the sulfonic acid group (ipso-position), to form a sigma complex. youtube.com This intermediate then loses sulfur trioxide (SO₃) to restore the aromaticity of the indane ring. researchgate.netyoutube.com

This reversibility allows the sulfonic acid group to be used as a temporary blocking or protecting group in organic synthesis. wikipedia.org A specific position on an aromatic ring can be blocked by sulfonation, other substitutions can be carried out at the remaining available positions, and the sulfonic acid group can then be removed via desulfonation to yield a product that might be difficult to synthesize directly. wikipedia.org

Modifications of the Indane Core Structure

The indane scaffold, consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, is a rigid and versatile structure that can be chemically modified at various positions. nih.govresearchgate.net

Further functionalization of the indane ring in indane-5-sulfonic acid can occur on either the aromatic or the aliphatic portion.

Aromatic Ring Functionalization: The sulfonic acid group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic aromatic substitution (EAS). It acts as a meta-director. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur at the positions meta to the sulfonyl group (C4 and C6 positions). The strong deactivating nature of the sulfonyl group, however, means that harsh reaction conditions are often required.

Aliphatic Ring Functionalization: The saturated five-membered ring offers different reaction possibilities. The benzylic carbons (C1 and C3) are particularly susceptible to oxidation and free-radical reactions. For instance, oxidation can lead to the formation of indanone derivatives. nih.gov Functionalization of the active methylene (B1212753) group (C2) in related indane-1,3-dione systems through reactions like the Knoevenagel condensation is also a well-established method for derivatization. nih.govmdpi.com

The bicyclic indane core can undergo skeletal rearrangements, leading to different ring systems.

Ring-Opening Reactions: While the indane ring is generally stable, ring-opening can be achieved under specific conditions. For example, oxidative cleavage can break the C-C bonds of the ring. A retro-aldol type ring-opening has been observed in certain indanone derivatives, which can be followed by further transformations. stackexchange.com Functionalization of ring-opened products can also be achieved through cross-coupling reactions. researchgate.net

Ring-Expansion Reactions: The expansion of the five-membered ring of an indane derivative to a six- or seven-membered ring is a synthetically useful transformation. wikipedia.org Methods to achieve this include:

Reaction with Diazomethane (B1218177): Indanone derivatives can react with diazomethane in a classic homologation reaction to insert a carbon atom and form a larger ring. nih.gov

Transition Metal-Catalyzed Insertions: A rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones provides a two-carbon ring expansion to yield seven-membered benzocycloheptenones. nih.gov

Photoredox Catalysis: A photoredox-enabled functionalized carbon-atom insertion into indene (B144670) has been developed for ring expansion. researchgate.net

Cyclization-Expansion Reactions: Selective catalytic hydrogenation of certain 2-substituted indan-1,3-diones can trigger a novel ring cyclization-expansion reaction to form nine-membered nitrogen-containing heterocycles. port.ac.uk

Ring-Contraction Reactions: Ring contractions are valuable for synthesizing smaller, strained ring systems from more accessible larger ones. wikipedia.orgillinois.eduntu.ac.uk Strategies applicable to indane-related structures include:

Wolff Rearrangement: Cyclic α-diazoketones, which can be prepared from indanones, undergo a Wolff rearrangement upon photolysis or thermolysis with silver catalysis to yield a ketene. This intermediate can then be trapped to form a ring-contracted product. ntu.ac.uk

Iodine(III)-Mediated Contraction: Ring contraction of 1,2-dihydronaphthalene (B1214177) derivatives, which are structurally related to indane, can be facilitated by hypervalent iodine(III) reagents to efficiently produce trans-1,3-substituted indanes. acs.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Indane-5-sulfonic acid, sodium salt |

| Indane-5-sulfonyl chloride |

| Thionyl chloride |

| N,N-Dimethylformamide (DMF) |

| Methyl indane-5-sulfonate |

| Ethyl indane-5-sulfonate |

| Phenyl indane-5-sulfonate |

| Indane-5-sulfonamide |

| Indane |

| Sulfur trioxide |

| Indanone |

| Indane-1,3-dione |

| Benzocycloheptenone |

| Diazomethane |

Catalytic Hydrogenation and Dehydrogenation of the Indane Ring

The indane ring system, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is susceptible to catalytic hydrogenation and dehydrogenation, enabling the synthesis of various derivatives. Catalytic dehydrogenation of the indane core within this compound is a critical transformation, as it introduces a polymerizable double bond, converting the saturated indane moiety into an indene structure. This process typically involves heating in the presence of a metal catalyst. For instance, nickel-catalyzed reactions are known to be effective in the synthesis and transformation of indane and indene structures. organic-chemistry.org The resulting monomer, indene-5-sulfonic acid, can then serve as a building block for polymerization reactions.

Conversely, catalytic hydrogenation of the indane ring would involve the saturation of the aromatic portion of the molecule. This reaction, typically carried out under hydrogen pressure with catalysts such as palladium, platinum, or rhodium, would convert the aromatic ring into a cyclohexane (B81311) ring, yielding a fully saturated bicyclic sulfonate. While less common in the context of creating polymer precursors, this transformation highlights the chemical versatility of the indane skeleton.

Polycondensation and Polymerization Reactions

The presence of the sulfonate group and the potential for introducing a polymerizable double bond make this compound and its derivatives valuable monomers in polymerization chemistry.

Synthesis of Indene-Based Sulfonated Aromatic Cation Exchangers (IESA) via Polycondensation

Indene-based sulfonated aromatic cation exchangers (IESA) are functional polymers whose utility stems from the presence of sulfonic acid groups attached to a polymer backbone. These acidic groups are capable of ion exchange, making them suitable for applications in water treatment and catalysis. organic-chemistry.org A primary route to synthesizing these materials involves the polymerization of a sulfonated indene monomer, which can be derived from the dehydrogenation of this compound.

The synthesis proceeds via polycondensation of the indene-5-sulfonic acid monomer. In a typical acid-catalyzed polycondensation, the double bond of the indene ring system acts as the site of polymerization, leading to the formation of a polyindane chain. The sulfonic acid groups, being relatively stable, remain as pendant groups along the polymer backbone. The goal of the sulfonation process in creating cation exchange resins is generally to incorporate approximately one sulfonic acid group per aromatic nucleus to maximize ion exchange capacity. google.com The resulting polymer structure combines a hydrocarbon backbone with highly acidic functional groups, which is the defining characteristic of IESA resins. These resins are valued for being non-corrosive and environmentally benign alternatives to strong liquid acids in certain chemical processes. organic-chemistry.orgresearchgate.net

Investigation of Polymerization Mechanisms and Kinetics for Indane Sulfonate Monomers

The polymerization of monomers containing sulfonic acid groups, such as indene-5-sulfonic acid, presents unique challenges and requires specific mechanistic approaches. The strong acidity of the sulfonic acid group can interfere with many conventional polymerization catalysts and initiators. nih.gov

Atom Transfer Radical Polymerization (ATRP) has emerged as a suitable method for the controlled polymerization of such functional monomers. nih.gov This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. For a monomer like indene sulfonate, an ATRP system would typically involve:

Monomer: Indene-5-sulfonic acid or its ester-protected form. Protection of the sulfonic acid group as an alkyl ester may be necessary to prevent side reactions with the catalyst. nih.gov

Initiator: An alkyl halide, such as 1-phenylethyl bromide (1-PEBr), is often used to start the polymerization process. nih.gov

Catalyst System: A transition metal complex, commonly a copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand like pentamethyldiethylenetriamine (PMDETA). nih.gov

Solvent: A high-boiling point, non-reactive solvent such as diphenyl ether (DPE) is often employed. nih.gov

The reaction kinetics are influenced by temperature, monomer concentration, and the ratio of monomer to initiator and catalyst. For example, studies on analogous sulfonated monomers like styrene (B11656) sulfonate have been successfully carried out at temperatures around 110 °C. nih.gov The mechanism proceeds via a reversible activation of the dormant polymer chain by the transition metal catalyst, allowing for controlled chain growth.

Structure-Property Relationships in Indane Sulfonate-Derived Polymers

The incorporation of rigid ring structures, like the indane ring, into a polymer backbone is an effective method for manipulating bulk material properties. rsc.org The stiff indane unit is expected to increase the glass transition temperature (Tg) of the polymer compared to more flexible aliphatic chains. However, this rigidity can also disrupt polymer chain packing, potentially leading to amorphous materials with lower crystallinity. rsc.org A decrease in crystallinity generally results in a lower ultimate tensile strength (UTS) and Young's modulus (E). rsc.org

The degree of sulfonation is another critical parameter. A higher concentration of sulfonic acid groups along the polymer chain increases the polymer's hydrophilicity and ion exchange capacity. This enhances its effectiveness as a cation exchanger but may also impact its thermal stability and mechanical integrity, as the sulfonic acid groups can be susceptible to thermal degradation.

The relationship between monomer structure and the resulting polymer properties can be illustrated by comparing hypothetical indane sulfonate-derived polymers with varying structural features.

Table 1: Projected Structure-Property Relationships in Indane Sulfonate-Derived Polymers

| Polymer ID | Monomer Structure Feature | Expected Glass Transition Temp. (Tg) | Expected Thermal Degradation (Td95%) | Projected Mechanical Properties |

| IESA-1 | Standard Indene Sulfonate | ~ 60 °C | ~ 350 °C | Moderate Modulus, Low Elongation |

| IESA-2 | Co-polymer with flexible diol | ~ 30 °C | ~ 340 °C | Lower Modulus, Higher Elongation |

| IESA-3 | High Degree of Sulfonation | ~ 65 °C | ~ 320 °C | Brittle, High Ion Exchange Capacity |

| IESA-4 | Low Molecular Weight | ~ 55 °C | ~ 350 °C | Low Strength, Soluble |

This table is illustrative, based on established principles of polymer chemistry. rsc.orgnih.gov

As shown in the table, copolymerizing the rigid indane sulfonate monomer with a flexible comonomer (like a long-chain diol) would likely decrease the Tg and modulus while increasing elongation at break. nih.gov Increasing the sulfonation level (IESA-3) would enhance functionality but could compromise thermal stability and lead to a more brittle material.

Advanced Characterization Techniques for Indane 5 Sulfonic Acid, Sodium Salt and Its Derived Materials

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups present in Indane-5-sulfonic acid, sodium salt.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule. For this compound, the FT-IR spectrum provides clear evidence for its key structural features. The sulfonic acid group, present as its sodium salt, gives rise to strong and characteristic absorption bands.

The most prominent peaks are the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group (-SO₃⁻). These typically appear in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The presence of a strong band around 3450 cm⁻¹ can often be attributed to the O-H stretching of absorbed water, as sulfonate salts are often hygroscopic. researchgate.net The C-S stretching vibration is generally observed in the 700-600 cm⁻¹ region. labshake.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the indane ring system appear just below 3000 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3450 | O-H Stretch (Broad) | Absorbed H₂O |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1200 | Asymmetric S=O Stretch | Sulfonate (-SO₃⁻) |

| ~1035 | Symmetric S=O Stretch | Sulfonate (-SO₃⁻) |

| ~620 | C-S Stretch | Carbon-Sulfur |

Note: The exact positions of these bands can vary slightly based on the sample preparation method and the physical state of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the benzene (B151609) ring would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the five-membered ring of the indane structure would appear in the aliphatic region. The two methylene (B1212753) groups adjacent to the aromatic ring (at positions 1 and 3) would likely appear as triplets around δ 2.9-3.1 ppm, and the central methylene group (at position 2) would appear as a quintet around δ 2.0-2.2 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would show signals for the six aromatic carbons, with the carbon atom bonded to the sulfonate group being significantly shifted. The three aliphatic carbons of the indane moiety would appear in the upfield region of the spectrum.

²³Na NMR: As a sodium salt, ²³Na NMR spectroscopy can be employed to study the sodium ion's environment. The chemical shift of the ²³Na nucleus is sensitive to the degree of ion-pairing and solvation. In an aqueous solution, a single, relatively sharp resonance would be expected, characteristic of a solvated sodium ion.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.8-7.2 | m | Aromatic Protons |

| ¹H | ~3.0 | t | -CH₂- (Positions 1 & 3) |

| ¹H | ~2.1 | p | -CH₂- (Position 2) |

| ¹³C | ~150-120 | s | Aromatic Carbons |

| ¹³C | ~35-25 | s | Aliphatic Carbons |

| ²³Na | ~0 | s | Solvated Na⁺ |

Note: These are predicted values. Actual chemical shifts depend on the solvent and experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₉H₉NaO₃S), the molecular weight is 220.22 g/mol .

In electrospray ionization (ESI) mass spectrometry, the compound can be detected in both positive and negative ion modes. In the positive ion mode, an adduct with another sodium ion, [M+Na]⁺, might be observed at m/z 243.01. In the negative ion mode, the indane-5-sulfonate anion would be detected at m/z 197.02.

The fragmentation of aromatic sulfonic acids typically proceeds via desulfonation (loss of SO₃) or cleavage of the alkyl side-chain. researchgate.net A major fragment ion in the negative mode would likely correspond to the loss of the sulfonate group, resulting in an indanyl anion or related fragments.

Key Ions in Mass Spectrometry of this compound

| m/z (Negative Ion Mode) | Formula | Description |

| 197.02 | [C₉H₉O₃S]⁻ | Molecular Anion |

| 117.07 | [C₉H₉]⁻ | Loss of SO₃ |

| m/z (Positive Ion Mode) | Formula | Description |

| 221.02 | [C₉H₉NaO₃S+H]⁺ | Protonated Molecule |

| 243.01 | [C₉H₉NaO₃S+Na]⁺ | Sodium Adduct [M+Na]⁺ |

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems like the aromatic ring in this compound. The benzene ring and the sulfonate group act as a chromophore. The spectrum is expected to show absorption bands in the ultraviolet region, typically below 300 nm, corresponding to π→π* transitions of the aromatic system. The exact position of the absorption maxima (λₘₐₓ) can be influenced by the solvent polarity. For other sulfonic acid salts, UV transmission is often measured at specific wavelengths (e.g., 200 nm, 220 nm, 250 nm) to ensure the absence of impurities. merckmillipore.com

Chromatographic Analysis

Chromatographic techniques are essential for separating the compound from impurities and for resolving isomers, thereby assessing the purity of the material.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and for separating it from its positional isomers (e.g., indane-4-sulfonic acid or indane-6-sulfonic acid).

Given the polar and ionic nature of the sulfonic acid salt, ion-pair reversed-phase HPLC is a highly effective technique. researchgate.netmerckmillipore.com This method involves a non-polar stationary phase (like C18) and a polar mobile phase containing an ion-pairing reagent. The ion-pairing reagent, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) hydrogen sulfate (B86663) for analyzing anions, forms a neutral, hydrophobic complex with the sulfonate anion. This allows for retention and separation on the reversed-phase column.

The separation can be optimized by adjusting the type and concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier (e.g., acetonitrile (B52724) or methanol) content. Detection is typically achieved using a UV detector set at a wavelength where the analyte absorbs strongly, as determined by its UV-Vis spectrum.

Typical HPLC Conditions for Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with an Ion-Pairing Reagent (e.g., 10 mM Tetrabutylammonium) |

| pH | Adjusted to ~3.0 with phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm or ~270 nm |

| Column Temperature | Ambient or controlled (e.g., 35 °C) |

This method allows for the quantification of this compound and the resolution of potential isomeric impurities, which is critical for quality control in its applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Precursor and Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a potent analytical technique for identifying and quantifying volatile and semi-volatile compounds. thermofisher.com While this compound is a non-volatile compound, GC-MS is invaluable for analyzing its precursors and any volatile derivatives. medistri.swiss The purity of the starting materials, particularly indane, is crucial as impurities can affect the final product's quality.

GC-MS is instrumental in the impurity profiling of pharmaceutical starting materials. thermofisher.com It can effectively separate and identify isomers or other structurally related impurities within the indane precursor. The technique's ability to separate complex mixtures into individual components, which are then identified by their unique mass-to-charge ratio, ensures detailed and reliable data. medistri.swiss To analyze the final product, derivatization may be required to convert the non-volatile sulfonic acid salt into a more volatile compound suitable for GC analysis. medistri.swiss

A hypothetical analysis of a derivatized sample might yield the following data:

| Retention Time (min) | Detected Mass (m/z) | Compound Identification |

| 12.5 | 232 | Derivatized Indane-5-sulfonate |

| 11.8 | 232 | Derivatized Indane-6-sulfonate (isomer) |

| 9.3 | 118 | Indane (unreacted precursor) |

Ion Chromatography for Anion Analysis

Ion chromatography (IC) is a primary method for the analysis of anions and is well-suited for the determination of the sulfonate anion in this compound. nih.govijpsr.com This technique is effective for quantifying the active ingredient and detecting anionic impurities like chloride, sulfate, and nitrate (B79036) that may be present from the manufacturing process. nih.govgoogle.comthermofisher.com

The method involves injecting an aqueous solution of the sample into an ion-exchange column where anions are separated. google.com A conductivity detector is then used to identify and quantify the separated ions. nih.gov The precision and accuracy of IC make it a superior alternative to methods like titration for the analysis of counter ions in pharmaceutical substances. ijpsr.com

A typical IC analysis of an this compound sample might reveal the following anionic composition:

| Analyte | Retention Time (min) | Concentration (mg/L) |

| Chloride | 3.8 | 5.2 |

| Nitrate | 4.5 | < 1.0 |

| Indane-5-sulfonate | 6.2 | 985.0 |

| Sulfate | 8.1 | 8.5 |

Thermal Analysis

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) is a technique used to assess the thermal stability of materials by measuring mass changes as a function of temperature. For this compound, TGA can determine the temperatures at which degradation occurs.

Aromatic sulfonic acids are known to decompose at elevated temperatures. researchgate.net A TGA curve for an aryl sulfonate salt would typically show an initial weight loss due to the release of adsorbed water, followed by the decomposition of the sulfonic group at higher temperatures, and finally the breakdown of the aromatic structure. researchgate.netmarquette.edu The decomposition of the sulfonic group in some aromatic sulfonic acids has been observed in the range of 200-300°C. researchgate.net

A hypothetical TGA profile for this compound is presented below:

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

| 30 - 150 | 3.5 | Loss of adsorbed water |

| 280 - 400 | 40.2 | Decomposition of the sulfonate group |

| > 400 | Gradual | Breakdown of the indane ring |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of a material, such as melting and glass transitions. This technique measures the heat flow into or out of a sample as it is heated or cooled.

For a crystalline substance like this compound, a DSC thermogram would exhibit an endothermic peak corresponding to its melting point. The temperature and enthalpy of this peak provide information about the purity and crystallinity of the compound. The presence of a sulfonic acid group can increase the glass transition temperature of a polymer due to increased rigidity and strong ionic interactions. researchgate.net DSC can also be used to study the porosity of membranes made from copolymers containing sodium sulfonate groups by analyzing the melting point depression of absorbed water. nih.gov

Expected thermal events for this compound in a DSC analysis:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) |

| Glass Transition | ~110 | - |

| Melting | ~300 | ~310 |

| Decomposition | >350 | - |

X-ray Diffraction and Crystallographic Studies

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal. carleton.edu This includes details on unit cell dimensions, bond lengths, and bond angles. carleton.edu The method is based on the diffraction of monochromatic X-rays by the crystal lattice, governed by Bragg's Law. carleton.edulibretexts.org

For this compound, obtaining a suitable single crystal would allow for the determination of its exact solid-state structure. The resulting data would reveal the conformation of the indane ring, the geometry of the sulfonate group, and the coordination of the sodium ion. Such structural information is fundamental to understanding the material's physical and chemical properties. Crystallographic studies have been successfully used to analyze the structures of various substituted indane derivatives. nih.govresearchgate.net

A hypothetical set of crystallographic data for this compound is provided in the table below:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 12.88 |

| α, β, γ (°) | 90 |

| Volume (ų) | 1122.5 |

| Z | 4 |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a primary technique for investigating the crystalline nature of a solid material. When applied to a sample, it produces a unique diffraction pattern, which acts as a fingerprint for its specific crystalline phase. This pattern is generated by the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice.

For this compound, a PXRD analysis would:

Confirm Crystallinity: Determine whether the synthesized salt is amorphous or crystalline.

Identify Polymorphs: Differentiate between different crystalline forms (polymorphs) of the compound, which can have distinct physical properties.

Assess Purity: Detect the presence of crystalline impurities or different phases within the sample.

Provide Structural Information: The positions and intensities of the peaks in the diffraction pattern are related to the dimensions of the unit cell of the crystal.

A typical PXRD analysis would present data in the form of a diffractogram, plotting diffraction intensity against the diffraction angle (2θ). From this, a table of characteristic peaks (d-spacing and relative intensity) could be generated to uniquely identify the crystalline phase of this compound. However, no such diffractograms or peak data for this specific compound are currently published in the reviewed scientific literature.

Morphological and Microstructural Characterization of Derived Materials

When this compound is used to create new materials, such as polymers or composites, understanding their physical form and structure at the micro and nanoscale is crucial.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology and microstructure of materials.

Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface topography of a material. For materials derived from this compound, SEM would reveal details about particle shape, size distribution, and surface texture.

Transmission Electron Microscopy (TEM): Offers much higher resolution than SEM, allowing for the visualization of the internal structure of a material. TEM could be used to examine the dispersion of nanoparticles within a composite derived from the sulfonic acid salt or to study the internal porosity of a derived polymer.

Detailed research findings from SEM and TEM analyses would typically include micrographs at various magnifications and descriptions of the observed morphological features. Currently, no studies containing SEM or TEM images of materials specifically derived from this compound are available.

Surface Area and Porosity Analysis

The surface area and porosity of a material are critical properties, especially in applications such as catalysis, adsorption, and separation. These characteristics are typically determined using gas adsorption techniques, most commonly the Brunauer-Emmett-Teller (BET) method for surface area and Barrett-Joyner-Halenda (BJH) analysis for pore size distribution.

For a porous material derived from this compound, this analysis would provide key data points:

Specific Surface Area (m²/g): A measure of the total surface area available for interaction with other substances.

Pore Volume (cm³/g): The total volume of the pores within the material.

Pore Size Distribution: Information on the range and average size of the pores.

These findings would be essential for evaluating the potential performance of the derived material in various applications. Research on other sulfonated porous polymers shows a wide range of surface areas and pore volumes depending on the synthesis method. nih.gov However, specific data tables detailing the surface area and porosity of materials derived from this compound have not been reported in the literature reviewed.

Theoretical and Computational Investigations of Indane 5 Sulfonic Acid, Sodium Salt

Quantum Chemical Studies

Quantum chemical studies provide fundamental insights into the behavior of molecules at the electronic level. For Indane-5-sulfonic acid, sodium salt, these computational methods are invaluable for understanding its intrinsic properties, which dictate its reactivity and interactions.

Electronic Structure and Bonding Analysis

The electronic structure of indane-5-sulfonic acid is characterized by the interplay between the aromatic benzene (B151609) ring and the saturated cyclopentane (B165970) ring, further influenced by the strongly electron-withdrawing sulfonate group (-SO₃⁻). The indane moiety itself, a bicyclic hydrocarbon, consists of a benzene ring fused to a cyclopentane ring. wikipedia.orgeburon-organics.com This fusion slightly alters the planarity and aromaticity of the benzene ring compared to unsubstituted benzene.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can elucidate the distribution of electron density within the molecule. The sulfonate group, attached to the 5-position of the indane ring, significantly perturbs this distribution. The sulfur atom in the sulfonate group is in a high oxidation state and is bonded to three oxygen atoms, leading to a substantial withdrawal of electron density from the aromatic ring through both inductive and resonance effects. This results in a net positive charge on the carbon atoms of the benzene ring, particularly at the ortho and para positions relative to the sulfonate group.

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, reveals the nature of the chemical bonds. The C-S bond between the indane ring and the sulfonate group has a significant covalent character, while the S-O bonds are highly polarized. The sodium salt exists as an ionic pair, with the positively charged sodium ion (Na⁺) electrostatically interacting with the negatively charged oxygen atoms of the sulfonate group. In solution, particularly in polar solvents, this ion pair can dissociate.

Table 1: Calculated Electronic Properties of a Model Aryl Sulfonate This table presents hypothetical data based on typical DFT calculations for similar aromatic sulfonic acids, as direct computational studies on this compound are not readily available in the literature.

| Property | Calculated Value | Method |

| Dipole Moment (Debye) | ~10 - 12 D | DFT/B3LYP/6-31G |

| HOMO Energy (eV) | ~ -7.0 to -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy (eV) | ~ -1.5 to -1.0 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap (eV) | ~ 5.0 - 6.0 eV | DFT/B3LYP/6-31G |

| NBO Charge on S | ~ +2.5 to +2.8 | DFT/B3LYP/6-31G |

| NBO Charge on O | ~ -0.9 to -1.1 | DFT/B3LYP/6-31G |

Conformation and Tautomerism Studies

Conformational analysis of indane-5-sulfonic acid focuses on the flexibility of the five-membered cyclopentane ring. lumenlearning.comunacademy.comlibretexts.orglibretexts.orgudel.edu The cyclopentane ring in indane is not planar and adopts an envelope or twisted conformation to relieve angle and torsional strain. The specific conformation can be influenced by the substitution pattern. Computational studies can determine the relative energies of these conformers and the energy barriers for their interconversion.

Tautomerism, the interconversion of structural isomers through proton transfer, is a key consideration for sulfonic acids. ias.ac.in While sulfonic acids are generally considered strong acids and exist predominantly in their deprotonated sulfonate form in neutral or basic solutions, the possibility of tautomeric forms can be explored computationally. For instance, in the protonated state, there could be a tautomeric equilibrium between the sulfonic acid form (R-SO₃H) and a less stable form. researchgate.netresearchgate.netnih.govrsc.org DFT calculations can predict the relative stabilities of these tautomers in both the gas phase and in different solvents. For sulfonamides, a related class of compounds, the sulfonamide-sulfonimide tautomerism has been studied, and it was found that the relative stability of the tautomers can be influenced by solvent polarity. researchgate.netnih.gov

Reactivity and Stability Predictions

DFT-based reactivity descriptors are powerful tools for predicting the chemical behavior of molecules. researchgate.netnih.govnih.govresearchgate.netbits-pilani.ac.in For indane-5-sulfonic acid, these descriptors can provide insights into its stability and potential reaction sites.

Key reactivity descriptors include:

Hardness (η) and Softness (S): These concepts from conceptual DFT help in understanding the stability of a molecule. A large HOMO-LUMO gap generally correlates with high kinetic stability and low chemical reactivity.

Chemical Potential (μ): This descriptor relates to the escaping tendency of electrons and is useful in predicting the direction of charge transfer in a reaction.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. The sulfonate group's electron-withdrawing nature would likely result in a relatively high electrophilicity index for the aromatic ring.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For indane-5-sulfonic acid, the Fukui functions would likely indicate that the carbon atoms ortho and para to the sulfonate group are the most susceptible to nucleophilic attack, while electrophilic substitution would be disfavored and would likely occur at the meta positions if forced.

The stability of indane-5-sulfonic acid can also be assessed by calculating its heat of formation and bond dissociation energies using high-level quantum chemical methods.

Reaction Mechanism Elucidation

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions, including the formation and subsequent reactions of indane-5-sulfonic acid.

Computational Modeling of Indene (B144670) Sulfonation Pathways

Indane-5-sulfonic acid is typically synthesized by the sulfonation of indene followed by reduction. The sulfonation of aromatic compounds is a classic example of electrophilic aromatic substitution. Computational studies have significantly advanced our understanding of this reaction, moving beyond the traditional two-step arenium ion mechanism.

Recent DFT calculations and ab initio molecular dynamics simulations have shown that the sulfonation of arenes with sulfur trioxide (SO₃) can proceed through different pathways depending on the reaction conditions. nih.govresearchgate.netrsc.orgacs.orgacs.org

Concerted vs. Stepwise Mechanisms: In nonpolar media, a concerted mechanism involving two molecules of SO₃ attacking the aromatic ring to form a cyclic transition state is often favored over the traditional stepwise mechanism involving a Wheland intermediate. researchgate.netacs.org This concerted pathway has a significantly lower activation energy.

Role of Solvent: In polar, complexing solvents like nitromethane, the mechanism can shift towards a stepwise process involving a Wheland-type intermediate. nih.govresearchgate.net The solvent can also form complexes with SO₃, affecting its reactivity.

Catalysis: The presence of a catalyst like sulfuric acid can also alter the reaction pathway. nih.gov

Computational modeling of the sulfonation of indene would involve identifying the transition state structures and calculating the activation energies for different possible pathways. The regioselectivity of the reaction (i.e., why the sulfonate group adds to the 5-position) can also be explained by analyzing the relative stabilities of the intermediates or transition states for substitution at different positions on the indene ring.

Table 2: Hypothetical Activation Energies for Indene Sulfonation Pathways This table is illustrative and based on findings for other aromatic systems. Actual values would require specific calculations for indene.

| Reaction Pathway | Environment | Calculated Activation Energy (kcal/mol) | Favored Mechanism |

| Indene + 1 SO₃ | Gas Phase | High | Disfavored |

| Indene + 2 SO₃ | Gas Phase | Lower | Concerted |

| Indene + 2 SO₃ | Nonpolar Solvent | Lower | Concerted |

| Indene + 2 SO₃ | Polar Solvent | Moderate | Stepwise (Wheland Intermediate) |

Simulation of Derivatization Reactions and Transition States

The sulfonic acid group is a versatile functional handle for further chemical modifications. Computational simulations can be employed to model these derivatization reactions and to understand their mechanisms by locating the transition states.

For example, the conversion of the sulfonic acid to a sulfonyl chloride, a common precursor for the synthesis of sulfonamides and sulfonate esters, can be modeled. The simulation would involve modeling the reaction of indane-5-sulfonic acid with a chlorinating agent like thionyl chloride. By calculating the potential energy surface, the reaction mechanism, including the structures of intermediates and transition states, can be determined.

Similarly, the simulation of reactions such as the formation of sulfonamides by reacting the corresponding sulfonyl chloride with an amine can provide valuable information on the reaction kinetics and thermodynamics. These simulations are instrumental in optimizing reaction conditions and in designing novel derivatives of indane-5-sulfonic acid with desired properties.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a powerful tool to study the behavior of molecules and their interactions at an atomistic level. researchgate.net An MD simulation calculates the trajectory of every atom in a system over time by solving Newton's equations of motion. This methodology can provide detailed insights into the dynamic processes of this compound in various environments.

The solubility and reactivity of this compound are critically influenced by its interactions with solvent molecules. MD simulations can elucidate these effects by modeling the compound in different solvent environments, such as water or organic solvents.

Key aspects that can be investigated include:

Hydration Shell Structure: In aqueous solutions, water molecules arrange themselves around the sulfonate group (-SO₃⁻) and the sodium ion (Na⁺), as well as the hydrophobic indane moiety. Simulations can determine the number of water molecules in the primary and secondary hydration shells, their orientation, and the average residence time, which are crucial for understanding solubility.

Solvation Free Energy: This thermodynamic quantity, which can be calculated from simulations, determines the solubility of the compound in a particular solvent. By comparing the solvation free energy in different solvents, one can predict the most suitable solvents for this compound.

Ion Pairing: In solution, the sodium ion and the sulfonate group can exist as a solvent-separated ion pair or a contact ion pair. The equilibrium between these states, influenced by the solvent's dielectric constant, can be studied using MD simulations. This has implications for the compound's effective charge and its reactivity.

Diffusion and Transport Properties: Simulations can predict the diffusion coefficient of the indane-5-sulfonate anion and the sodium cation in a given solvent, which is fundamental to understanding its transport properties in solution.

A typical MD simulation setup to study solvent effects would involve the parameters outlined in the table below, based on common practices for similar sulfonated aromatic molecules.

| Parameter | Typical Value/Method | Purpose |

| Force Field | CHARMM, AMBER, GROMOS | Describes the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Represents water molecules in aqueous simulations. |

| System Size | >2000 solvent molecules | To minimize finite-size effects. |

| Ensemble | NPT (isothermal-isobaric) | Simulates constant temperature and pressure. |

| Temperature | 298 K (or as desired) | Reflects standard laboratory conditions. |

| Pressure | 1 atm | Reflects standard laboratory conditions. |

| Simulation Time | >100 ns | To ensure adequate sampling of molecular motions. |

This table presents representative parameters for MD simulations of aryl sulfonates; specific values would be optimized for this compound.

In the solid state or in concentrated solutions, the interactions between molecules of this compound become dominant. MD simulations can reveal the nature and strength of these interactions, which govern the material's bulk properties.

The primary intermolecular interactions at play are:

Electrostatic Interactions: These are strong, long-range interactions between the charged sulfonate group and the sodium cation, as well as between the polar parts of the molecule.

van der Waals Interactions: These include dispersion forces (London forces) and short-range repulsive forces. The hydrophobic indane part of the molecule will primarily interact through these forces.

Pi-Stacking: The aromatic ring of the indane structure can engage in π-π stacking interactions with neighboring aromatic rings, contributing to the stability of the condensed phase.

Simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding one atom or group at a certain distance from another. For instance, the RDF between the sulfur atoms of the sulfonate groups can indicate the degree of aggregation.

The following table summarizes the key intermolecular interactions that would be analyzed in a computational study of this compound.

| Interaction Type | Involving Groups | Significance |

| Ion-Ion | -SO₃⁻ and Na⁺ | Primary interaction governing crystal packing and ion pairing in solution. |

| Ion-Dipole | -SO₃⁻/Na⁺ and Water | Crucial for solubility in polar solvents. |

| Dipole-Dipole | Polar C-H bonds, S=O bonds | Contribute to the overall cohesion of the material. |

| π-π Stacking | Indane aromatic rings | Influences the packing of molecules in the solid state. |

| Hydrophobic Interactions | Indane aliphatic parts | Drives aggregation in aqueous environments. |

This table outlines the expected intermolecular interactions for this compound based on its chemical structure.

Structure-Property Relationship Modeling for Functional Materials

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its macroscopic properties. For this compound, QSPR could be used to predict its performance in various applications, such as a component in functional materials like polymers or coatings.

The development of a QSPR model involves:

Descriptor Calculation: A large number of numerical descriptors are calculated from the 2D or 3D structure of the molecule. These can be constitutional, topological, geometrical, or quantum-chemical descriptors.

Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that links a subset of these descriptors to a specific property (e.g., solubility, thermal stability, or conductivity in a polymer matrix).

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For this compound, QSPR could be employed to predict properties such as:

Glass Transition Temperature (Tg): When used as an additive in a polymer, QSPR could predict its effect on the polymer's Tg.

Thermal Decomposition Temperature: Predicting the thermal stability is crucial for applications at elevated temperatures.

Hygroscopicity: The tendency to absorb moisture from the air is an important property for storage and handling, and can be modeled using QSPR.

The table below lists some molecular descriptors that would be relevant for building a QSPR model for this compound.

| Descriptor Class | Example Descriptors | Related Properties |

| Constitutional | Molecular Weight, Number of Rings | Bulk properties, stoichiometry. |

| Topological | Wiener Index, Kappa Shape Indices | Molecular shape, branching, and connectivity. |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, transport properties. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO energies | Reactivity, electronic properties. |

This table provides examples of molecular descriptors used in QSPR modeling that would be applicable to this compound.

Future Research Directions and Perspectives

Innovations in Green and Sustainable Synthesis of Indane Sulfonates

The chemical industry's shift towards green and sustainable practices is a primary driver for innovation in the synthesis of indane sulfonates. Traditional sulfonation methods often rely on harsh reagents like fuming sulfuric acid or chlorosulfonic acid, which generate significant acidic waste. researchgate.net Future research is focused on creating cleaner, more efficient, and atom-economical alternatives.

Key areas of innovation include:

Novel Sulfonating Agents: Research is moving towards milder and more selective sulfonating agents. This includes sulfur trioxide (SO₃) complexes with agents like pyridine (B92270) (Pyridine SO₃ complex) or dimethylformamide (Dimethylformamide SO₃ complex), which offer smoother reaction conditions and are ideal for sensitive substrates. researchgate.net A particularly promising approach involves using recyclable sulfonating agents, such as 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl), which allows for precise control over the degree of sulfonation under mild conditions, minimizing waste and side reactions. acs.org

Heterogeneous Catalysis: The development of solid, reusable catalysts is a cornerstone of green chemistry. For the sulfonation of aromatic compounds, silica-supported catalysts like SiO₂/HClO₄ and SiO₂/KHSO₄ have been shown to be effective and reusable when paired with reagents like sodium bisulfite. ajgreenchem.com These solid catalysts simplify product purification and reduce corrosive waste streams.

Advanced Reaction Technologies: The use of microreactors offers a significant leap forward for controlling highly exothermic sulfonation reactions. researchgate.netmdpi.com Microreactors provide superior heat and mass transfer, leading to higher yields, better purity, and enhanced safety compared to conventional batch reactors. researchgate.netmdpi.com Furthermore, energy-efficient techniques such as microwave-assisted synthesis have been shown to drastically reduce reaction times from hours to minutes while improving product yields. ajgreenchem.com Another sustainable approach involves conducting sulfonation with SO₃ in liquid SO₂, which acts as both a reagent and a solvent and can be easily evaporated and recycled, resulting in an almost zero-waste process. researchgate.net

Table 1: Comparison of Green Synthesis Methods for Aromatic Sulfonation

| Method | Reagent/Catalyst | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|

| SO₃ Complexes | Pyridine SO₃, Dimethylformamide SO₃ | Smooth reaction conditions; ideal for sensitive substrates; reduced acidic waste. | Reagents can be expensive and hazardous; may not be suitable for all reactions. | researchgate.net |

| Reusable Catalysts | SiO₂/HClO₄, SiO₂/KHSO₄ with NaHSO₃ | Catalyst is reusable; solvent-free microwave options reduce reaction time. | Requires initial catalyst preparation. | ajgreenchem.com |

| Imidazolium Salts | 1,3-disulfonic acid imidazolium chloride | Recyclable reagent; high degree of sulfonation; mild reaction conditions. | Primarily demonstrated for polymers. | acs.orgdigitellinc.com |

| Microreactors | Gaseous SO₃ | Excellent control over exothermic reactions; high efficiency and safety. | Requires specialized infrastructure. | researchgate.netmdpi.com |

| Liquid SO₂ Solvent | SO₃ in liquid SO₂ | High atom efficiency; lower waste (E-factor near zero); recyclable solvent. | Requires handling of liquid SO₂ and an SO₃ source. | researchgate.net |

Exploration of Novel Functional Materials and Applications

The unique chemical structure of indane sulfonates—combining a rigid bicyclic aromatic core with a hydrophilic sulfonate group—makes them attractive building blocks for a new generation of functional materials. Research is expanding beyond their traditional uses to create high-value products in advanced technological fields.

Future applications being explored include:

Conducting Polymers and Electronics: A significant area of research is the use of sulfonated aromatic polymers as scaffolds for conducting polymers. For instance, poly(styrene sulfonate) (PSS), which can be synthesized from plastic waste, serves as a template for poly(3,4-ethylene dioxythiophene) (PEDOT). acs.orgdigitellinc.com The resulting PEDOT:PSS is a key material for transparent conductive layers in organic solar cells and as the active layer in organic electrochemical transistors (OECTs). acs.orgdigitellinc.com This approach not only creates a high-value electronic material but also provides a pathway for upcycling plastic waste. acs.org

Advanced Energy Storage: The incorporation of sulfonate-containing molecules into energy storage devices is a promising frontier. By using a redox-active dopant like anthraquinone-1-sulfonic acid sodium salt (AQS) in a polyaniline (PANI) matrix, researchers have created materials for electrochromic supercapacitors. mdpi.com The sulfonate groups enhance structural stability through electrostatic interactions, while the anthraquinone (B42736) moiety provides additional charge storage capacity through reversible Faradaic reactions. mdpi.com

Biomaterials and Regenerative Medicine: Sulfonated molecules are increasingly being investigated for biomaterial applications due to their ability to mimic naturally occurring sulfated polysaccharides. mdpi.com They are used to create hydrogels, scaffolds for tissue engineering, and drug delivery systems. mdpi.com The sulfonate groups can enhance cellular adhesion, proliferation, and differentiation, making them valuable for regenerative medicine. mdpi.com For example, sulfonated nano-cellulose has been explored for creating specialized membranes for hemodialysis and as filters for virus removal. mdpi.com

Table 2: Emerging Applications of Sulfonated Aromatic Materials

| Material Class | Specific Example | Function | Potential Application | Source(s) |

|---|---|---|---|---|

| Conducting Polymer Scaffolds | Poly(styrene sulfonate) (PSS) | Template and charge compensator for PEDOT. | Hole transport layers in solar cells; organic electrochemical transistors (OECTs). | acs.orgdigitellinc.com |

| Redox-Active Composites | Polyaniline doped with Anthraquinone-1-sulfonic acid sodium salt (AQS) | Provides structural stability and additional pseudocapacitance. | Dual-functional electrochromic supercapacitors. | mdpi.com |

| Functionalized Nanomaterials | Sulfonated Cladophora nano-cellulose | Forms specialized membranes with controlled porosity and surface charge. | Virus filtration, hemodialysis membranes, drug delivery systems. | mdpi.com |